4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a pyrimidine core with various functional groups attached.
Preparation Methods
The synthesis of 4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methyl-6-chloropyrimidine with 4-(trifluoromethyl)pyrimidin-2-ylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds also exhibit significant biological activities, including anti-fibrotic and anti-inflammatory properties . 4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific trifluoromethyl and piperazine functional groups, which enhance its pharmacological profile .
Properties
Molecular Formula |
C18H22F3N7O |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H22F3N7O/c1-13-12-15(25-17(23-13)28-8-10-29-11-9-28)26-4-6-27(7-5-26)16-22-3-2-14(24-16)18(19,20)21/h2-3,12H,4-11H2,1H3 |
InChI Key |
OWYMWLIJBZCVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.